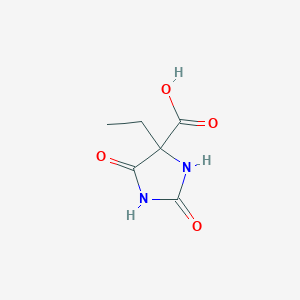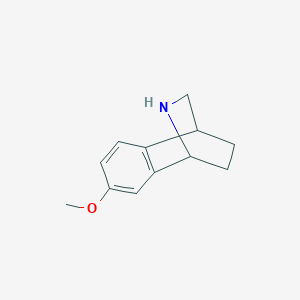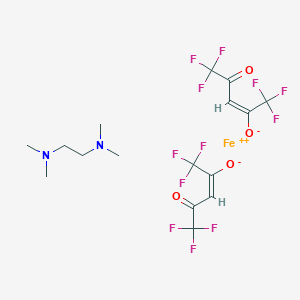
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyrrolidine ring, multiple amine groups, and a benzyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: This step may involve the use of reagents such as aminopropanoic acid derivatives under specific conditions.
Attachment of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Incorporation of the Diaminobutanoyl Group: This step may involve the use of diaminobutanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: Reduction of the amide bond to form amines.
Substitution: Nucleophilic substitution reactions involving the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
作用機序
The mechanism of action of (S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide: can be compared with other amide-containing compounds with similar structural features.
N-Benzylpyrrolidine derivatives: These compounds share the pyrrolidine and benzyl groups.
Diaminobutanoyl derivatives: These compounds share the diaminobutanoyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C19H29N5O3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
(2S)-1-(3-aminopropanoyl)-N-benzyl-N-[(2S)-2,4-diaminobutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3/c20-10-8-15(22)18(26)24(13-14-5-2-1-3-6-14)19(27)16-7-4-12-23(16)17(25)9-11-21/h1-3,5-6,15-16H,4,7-13,20-22H2/t15-,16-/m0/s1 |
InChIキー |
BGAOAGATWYTUAK-HOTGVXAUSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CCN)C(=O)N(CC2=CC=CC=C2)C(=O)[C@H](CCN)N |
正規SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)N(CC2=CC=CC=C2)C(=O)C(CCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


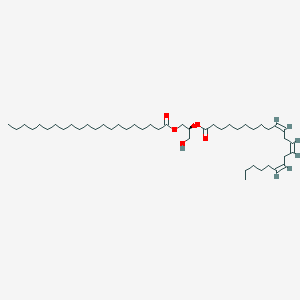
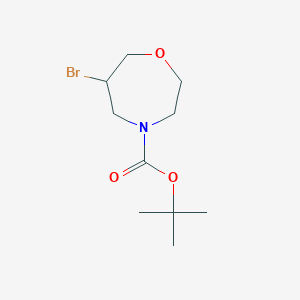
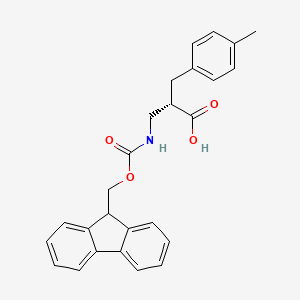
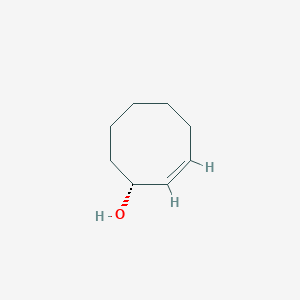


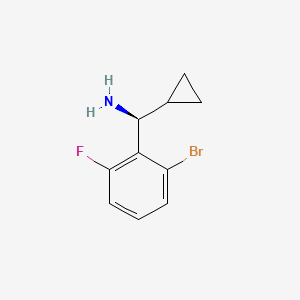
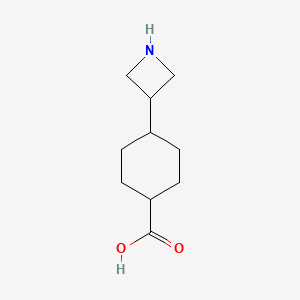
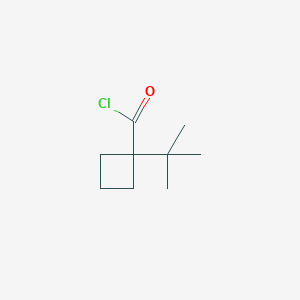

![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
